2-[(4-Nitrobenzyl)sulfanyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104742-05-4 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-13-12/h1-8H,9H2 |
InChI Key |
SAGZPBGIVZXYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Nitrobenzyl Sulfanyl Pyridine and Analogues
Direct Alkylation Approaches to Pyridine-Sulfanyl Linkages
The formation of the crucial pyridine-sulfanyl bond is often achieved through direct alkylation methods. These approaches are characterized by the reaction of a pyridine (B92270) derivative, typically containing a sulfur-based nucleophile, with an appropriate alkylating agent.
Reactions Involving Pyridine Derivatives and Nitrobenzyl Halides
A prominent and straightforward method for synthesizing 2-[(4-Nitrobenzyl)sulfanyl]pyridine involves the direct S-alkylation of pyridine-2-thiol (B7724439) with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the pyridine-2-thiol acts as the nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide and displacing the halide leaving group.
The reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being favored.
A general representation of this reaction is as follows:
The reaction rate constants for the alkylation of similar structures, such as 4-(p-nitrobenzyl)pyridine, have been studied, providing insights into the kinetics of these transformations. nih.gov These studies highlight the influence of the alkylating agent and the solvent system on the reaction outcome. nih.gov
Strategies for Sulfanyl (B85325) Group Introduction onto Pyridine Scaffolds
In cases where the starting material is a functionalized pyridine lacking a sulfanyl group, various strategies can be employed to introduce this crucial functionality at the 2-position of the pyridine ring. One common approach involves the conversion of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, into pyridine-2-thiol. This transformation can be achieved by reacting the 2-halopyridine with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. wikipedia.org Once pyridine-2-thiol is formed, it can then be subjected to alkylation with a 4-nitrobenzyl halide as described in the previous section.
Another strategy involves the use of pyridine N-oxides. These compounds are more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. researchgate.netsemanticscholar.org For instance, a pyridine N-oxide can be converted to a 2-substituted pyridine, which can then be further manipulated to introduce the sulfanyl group. nih.govorganic-chemistry.org
Convergent Multi-step Synthetic Routes
Functional Group Interconversions Leading to the Target Structure
Multi-step syntheses often rely on a series of functional group interconversions to build the desired molecular architecture. vanderbilt.eduub.edu For the synthesis of this compound, this could involve, for example, the initial synthesis of a pyridine derivative with a suitable leaving group at the 2-position. This could then be displaced by a sulfur nucleophile. Alternatively, a pre-formed 4-nitrobenzylthiol could be used to displace a leaving group on the pyridine ring. The synthesis of substituted pyridines often involves such strategic interconversions to achieve the desired substitution pattern. numberanalytics.com
Coupling Reactions Employed in Structural Assembly
Modern organic synthesis heavily relies on various coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct alkylation is a common method for forming the C-S bond in this compound, other coupling strategies can be envisioned for the synthesis of its analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful tools for creating C-C bonds and could be adapted for the synthesis of more complex pyridine derivatives. acs.orgorgsyn.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. While not directly forming the sulfanyl linkage, these methods are crucial for constructing the substituted pyridine and benzyl (B1604629) fragments that are the precursors to the final molecule.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. rasayanjournal.co.inresearchgate.net The goal is to develop methods that are more environmentally friendly, safer, and more efficient. For the synthesis of pyridine derivatives, this can involve the use of greener solvents, catalysts, and reaction conditions. biosynce.comacs.org
Microwave-assisted synthesis, for example, has emerged as a valuable tool in green chemistry. acs.orgnih.gov It can often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has been shown to be effective. acs.orgnih.gov
Another key aspect of green chemistry is the use of multi-component reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which can significantly reduce the number of synthetic steps, waste generation, and resource consumption. acs.orgnih.gov While a specific MCR for this compound may not be established, the principles of MCRs guide the development of more efficient and sustainable synthetic strategies for related heterocyclic compounds. acs.orgnih.gov
The table below summarizes some of the synthetic approaches discussed:
| Synthetic Approach | Starting Materials | Key Transformation | Relevant Principles |
| Direct Alkylation | Pyridine-2-thiol, 4-Nitrobenzyl halide | Nucleophilic Substitution | Atom Economy |
| Sulfanyl Group Introduction | 2-Halopyridine, Sulfur source | Nucleophilic Substitution | Functional Group Interconversion |
| Convergent Synthesis | Substituted Pyridine Fragment, Substituted Benzyl Fragment | Coupling Reaction | Modular Synthesis |
| Green Synthesis | Various | Microwave-assisted reaction, Multi-component reaction | Sustainability, Efficiency |
Optimization of Reaction Conditions and Process Efficiency
The optimization of the synthesis of this compound generally involves a systematic study of various reaction parameters, including the choice of solvent, the nature of the base, the reaction temperature, and the concentration of reactants. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles of S-alkylation of heterocyclic thiols provide a strong framework for understanding the key factors that influence the reaction's outcome.
The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of 2-mercaptopyridine (B119420), generated in situ by a base, attacks the electrophilic carbon of the 4-nitrobenzyl halide, displacing the halide ion.
Key Parameters for Optimization:
Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate and yield. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often favored as they can effectively solvate the cation of the base without deactivating the nucleophilic thiolate. Alcohols like ethanol (B145695) or methanol (B129727) can also be used, sometimes in combination with water.
Base: The choice of base is crucial for the deprotonation of 2-mercaptopyridine to form the reactive thiolate. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate), hydroxides (e.g., sodium hydroxide, potassium hydroxide), and organic amines (e.g., triethylamine). The strength and solubility of the base in the chosen solvent system are important considerations.
Temperature: The reaction temperature affects the rate of reaction. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The optimal temperature is a balance between reaction rate and product purity. Reactions are often conducted at room temperature or with moderate heating.
Catalysts: In some cases, phase transfer catalysts (PTCs) can be employed to facilitate the reaction between reactants in different phases (e.g., a solid base and a solution of the reactants). PTCs, such as quaternary ammonium (B1175870) salts, can improve reaction rates and yields.
Illustrative Data on Reaction Condition Optimization:
While specific data for the synthesis of this compound is not available, the following table illustrates a hypothetical optimization study for the S-alkylation of a thiol, which demonstrates the systematic approach to improving reaction efficiency.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | Room Temp. | 12 | 75 |
| 2 | DMF | K₂CO₃ | Room Temp. | 12 | 85 |
| 3 | Ethanol | NaOEt | Room Temp. | 8 | 82 |
| 4 | DMF | NaH | 0 to Room Temp. | 6 | 90 |
| 5 | DMF | K₂CO₃ | 50 | 4 | 92 |
| 6 | Acetonitrile | K₂CO₃ | 50 | 6 | 88 |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
Further research into the specific synthesis of this compound would be necessary to establish a definitive optimized protocol. However, the principles outlined above provide a solid foundation for developing an efficient and high-yielding synthetic method.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis Techniques
A ¹H NMR spectrum for 2-[(4-Nitrobenzyl)sulfanyl]pyridine would be expected to provide key information. The protons on the pyridine (B92270) ring would appear as a set of coupled multiplets in the aromatic region of the spectrum. The two protons on the methylene (B1212753) bridge (CH₂) would likely present as a singlet, and the four protons on the 4-nitrophenyl group would typically show a characteristic AA'BB' pattern of two doublets. The exact chemical shifts (δ) and coupling constants (J) would be invaluable for confirming the connectivity of the molecule, but such experimental data is not currently published.
Carbon-13 (¹³C) NMR Spectroscopic Analysis Techniques
Similarly, a ¹³C NMR spectrum would complement the proton NMR data by identifying each unique carbon environment within the molecule. Distinct signals would be expected for the five carbons of the pyridine ring, the methylene bridge carbon, and the six carbons of the 4-nitrobenzyl group, including the carbon attached to the nitro group. This analysis would provide a complete carbon skeleton of the compound. As with the proton NMR data, experimentally determined ¹³C NMR data for this compound has not been reported in the available literature.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Techniques
An FTIR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other expected peaks would correspond to the C=N and C=C stretching vibrations of the pyridine ring and the C-H stretching of the aromatic and methylene groups. Without experimental data, a precise analysis is not possible.
Raman Spectroscopy Techniques
Raman spectroscopy, often used as a complementary technique to FTIR, would also be expected to highlight the vibrational modes of the molecule. The symmetric stretch of the nitro group often gives a particularly strong signal in Raman spectra. The aromatic ring vibrations would also be prominent. A comparative analysis of both FTIR and Raman spectra would offer a more complete picture of the vibrational properties, but the necessary data is absent from scientific records.
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would likely be dominated by strong π → π* transitions associated with the two aromatic systems (pyridine and nitrophenyl) and potentially n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, would significantly influence the absorption maxima (λmax). However, no published UV-Vis spectra are available to confirm these expected features.
Mass Spectrometry (MS) Approaches for Molecular Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a monoisotopic mass of 246.0463 Da, mass spectrometry provides definitive confirmation of its molecular identity. uni.luontosight.ai
Soft ionization techniques, such as electrospray ionization (ESI), are typically employed to generate the molecular ion with minimal fragmentation. In ESI-MS, the compound is expected to be observed as various adducts. Computational predictions, a standard tool in modern analytical chemistry, provide expected m/z values for these ions, which are crucial for initial identification in a complex matrix. uni.lu
Table 1: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]+ | [C₁₂H₁₀N₂O₂S]⁺ | 246.0458 |
| [M+H]⁺ | [C₁₂H₁₁N₂O₂S]⁺ | 247.0536 |
| [M+Na]⁺ | [C₁₂H₁₀N₂O₂SNa]⁺ | 269.0355 |
| [M+NH₄]⁺ | [C₁₂H₁₄N₃O₂S]⁺ | 264.0801 |
| [M-H]⁻ | [C₁₂H₉N₂O₂S]⁻ | 245.0390 |
Data sourced from computational predictions. uni.lu
To gain further structural information, tandem mass spectrometry (MS/MS) is utilized. In this technique, the molecular ion (e.g., [M+H]⁺ at m/z 247.05) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on its chemical structure. Key bond cleavages would be expected at:
The C-S bond connecting the benzyl (B1604629) and pyridine moieties.
The S-C bond of the pyridine ring.
The C-N bond of the nitro group.
This would likely lead to characteristic fragment ions corresponding to the 4-nitrobenzyl portion and the 2-sulfanylpyridine portion of the molecule. The study of similar sulfur-containing heterocyclic compounds, such as pyrimidinethiones, shows that fragmentation often involves the initial loss of side groups followed by the decomposition of the heterocyclic ring, with the pyrimidine (B1678525) (or in this case, pyridine) ring often showing greater stability. sapub.org
Applications of Hyphenated Spectroscopic Techniques in Structural Elucidation
Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection technology, are indispensable for the analysis of specific compounds within complex mixtures. chembk.com For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and commonly used hyphenated technique. uni.lu
LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry. nih.gov This is particularly useful in research settings, such as reaction monitoring or metabolic studies, where the compound of interest needs to be isolated from starting materials, byproducts, or a biological matrix before identification.
A typical LC-MS analysis would involve:
Chromatographic Separation: The sample mixture is injected into an HPLC system. A reversed-phase C18 column is commonly used, where a mobile phase gradient (e.g., of water and acetonitrile) separates compounds based on their polarity. This compound, being a moderately polar molecule, would elute at a characteristic retention time under specific conditions.
Ionization and Detection: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., an ESI source). The analyte is ionized, and the mass analyzer detects the molecular ion (e.g., [M+H]⁺ at m/z 247.05).
Structural Confirmation: For unambiguous identification, tandem MS (LC-MS/MS) can be performed. The mass spectrometer isolates the parent ion at m/z 247.05 as it elutes from the column and fragments it to produce a characteristic spectrum, confirming the structure. This method is highly specific and can distinguish the target compound from isomers that have the same mass but different structures and, therefore, different fragmentation patterns. nih.gov
The use of high-resolution mass spectrometry (HRMS) in hyphenated systems, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), further enhances structural elucidation by providing highly accurate mass measurements for both parent and fragment ions, allowing for the determination of their elemental compositions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitrobenzyl cation |
| 2-thiopyridyl radical |
Crystallographic Investigations and Solid State Analysis
Single Crystal X-ray Diffraction Studies
No published data is available.
No published data is available.
No published data is available.
No published data is available.
Powder X-ray Diffraction Applications for Crystalline Phase Identification
No published powder X-ray diffraction patterns for 2-[(4-Nitrobenzyl)sulfanyl]pyridine are available in the surveyed literature.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can target either the pyridine (B92270) ring or the sulfanyl (B85325) linkage, depending on the reaction conditions and the nature of the nucleophile.
The pyridine ring in 2-[(4-Nitrobenzyl)sulfanyl]pyridine is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comquimicaorganica.org The nitrogen atom in the ring is electron-withdrawing, which reduces the electron density at these positions, making them electrophilic and prone to attack by nucleophiles. uoanbar.edu.iq
The mechanism involves the addition of a nucleophile to the C-2 position (where the sulfanyl group is attached) to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. For attacks at the C-2 or C-4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comquora.comvaia.com In contrast, attack at the C-3 position does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.comquora.com Consequently, nucleophilic substitution is strongly favored at the C-2 and C-4 positions. quora.com
In the case of this compound, a strong nucleophile could potentially displace the 4-nitrobenzylthiolate leaving group. The feasibility of this reaction depends on the relative basicity of the incoming nucleophile and the departing leaving group. A strongly basic nucleophile is required to replace a weakly basic leaving group. youtube.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Intermediate | Rationale for Stability |
|---|---|---|
| C-2 | High | The negative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comquora.com |
| C-4 | High | The negative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comquora.com |
This interactive table summarizes the factors influencing the position of nucleophilic attack on a pyridine ring.
The sulfanyl linkage in benzyl (B1604629) sulfides can also be a site for nucleophilic attack. Research has shown that carbon-sulfur bond formation can occur through a substitution reaction at the sulfur atom. For instance, the reaction of phosphinic acid thioesters with benzyl Grignard reagents can lead to the formation of benzyl sulfides, indicating that the sulfur atom is susceptible to nucleophilic attack. rsc.orgrsc.org This suggests that under appropriate conditions with specific nucleophiles, the S-CH₂ bond in this compound could potentially be cleaved.
Electrophilic Aromatic Substitution on Pyridine and Nitrobenzyl Moieties
Electrophilic aromatic substitution (EAS) is generally difficult on the pyridine ring but is a characteristic reaction of the benzene (B151609) ring of the nitrobenzyl moiety.
The pyridine ring is highly deactivated towards electrophilic attack. gcwgandhinagar.comyoutube.com The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, making the ring electron-deficient. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. youtube.com This further increases the deactivation of the ring, making reactions like Friedel-Crafts alkylation and acylation generally unsuccessful. uoanbar.edu.iq When EAS on pyridine is forced to occur under very harsh conditions, substitution happens at the C-3 position, which is the least deactivated position. uoanbar.edu.iqyoutube.com
In contrast, the benzene ring of the 4-nitrobenzyl group undergoes EAS, but its reactivity is heavily influenced by the nitro substituent. The nitro group (-NO₂) is a powerful electron-withdrawing group and strongly deactivates the ring towards electrophilic attack. galaxy.ainumberanalytics.com Through resonance, it withdraws electron density primarily from the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.orgmakingmolecules.com Consequently, any further electrophilic substitution on the nitrobenzyl moiety of this compound would be expected to occur at a slow rate and yield the meta-substituted product with respect to the nitro group (i.e., at the C-3 or C-5 position of the benzene ring). makingmolecules.commsu.edu
Oxidation and Reduction Reactions of Key Functional Groups
The key functional groups in this compound—the nitro group and the sulfanyl linkage—are susceptible to oxidation and reduction.
The aromatic nitro group is readily reduced to a primary amine (-NH₂). This is a common and synthetically important transformation. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can accomplish this, with the choice often depending on the presence of other functional groups. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com
Metal/Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.comcommonorganicchemistry.comscispace.com
Other Reagents: Sodium hydrosulfite or tin(II) chloride can also be employed. wikipedia.org
This reduction dramatically alters the electronic nature of the substituent, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing amino group. masterorganicchemistry.com
The sulfanyl (thioether) linkage can be oxidized to form a sulfoxide (B87167) or, with a stronger oxidizing agent, a sulfone. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are typically used for such transformations. The oxidation of the sulfur atom increases its electron-withdrawing character and polarity.
Table 2: Common Oxidation and Reduction Reactions
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂/Pd-C; Fe/HCl; SnCl₂ | Amino (-NH₂) wikipedia.orgmasterorganicchemistry.com |
| Sulfanyl (-S-) | Oxidation | H₂O₂; m-CPBA | Sulfoxide (-SO-) |
This interactive table outlines typical reagents for the oxidation and reduction of the key functional groups.
Transformations at the Benzylic Position
The benzylic carbon—the CH₂ group attached to both the benzene ring and the sulfur atom—is a reactive site. Its reactivity stems from the ability of the adjacent benzene ring to stabilize benzylic radicals, cations, and anions through resonance. chemistry.coachchemistrysteps.comlibretexts.org
One common reaction is benzylic bromination , which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective substitution of a benzylic hydrogen with a bromine atom. libretexts.org
Another significant transformation is the oxidation of the benzylic position . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid group (-COOH). chemistrysteps.comlibretexts.org In the case of this compound, this would involve cleavage of the C-S bond and oxidation of the benzylic carbon to yield 4-nitrobenzoic acid.
Derivatization Strategies for Analytical or Synthetic Purposes
The distinct reactive sites within this compound allow for various derivatization strategies for both creating new molecules and for analytical detection.
For synthetic purposes, the functional groups can be modified to build more complex molecules. For example:
The reduction of the nitro group to an amine provides a nucleophilic site that can be acylated, alkylated, or converted into a diazonium salt for further transformations. masterorganicchemistry.com
The pyridine nitrogen can be alkylated to form a pyridinium salt or oxidized to a pyridine-N-oxide, which alters the reactivity of the pyridine ring towards electrophilic substitution. youtube.com
For analytical purposes, derivatization can be used to create compounds with specific detectable properties. A well-known analytical reagent, 4-(4-nitrobenzyl)pyridine (B86830) (NBP), which is structurally related to the nitrobenzyl portion of the target molecule, is used to detect and quantify alkylating agents. acs.orgumich.edu NBP acts as a nucleophile, and its reaction with an alkylating agent produces a colored product that can be measured spectrophotometrically. umich.edu By analogy, the nucleophilic pyridine nitrogen in this compound could potentially be used in similar analytical strategies.
Applications in Organic Synthesis and Analytical Chemistry
Utility as Precursors and Synthetic Intermediates in Complex Molecule Synthesis
The pyridine-sulfenyl motif is a valuable component in advanced organic synthesis, particularly in the construction of complex biomolecules like peptides. A structurally related functional group, the 3-nitro-2-pyridinesulfenyl (Npys) group, is employed as an orthogonal protecting group in Solid-Phase Peptide Synthesis (SPPS). nih.gov This strategy is crucial for creating Template-Assembled Synthetic Peptides (TASPs), where linear peptide chains are attached to a central scaffold to form larger, pre-structured protein mimics. nih.gov
In this methodology, specific amino acid residues, such as lysine (B10760008), are incorporated into the peptide chain with their reactive side-chain amino groups protected by the Npys moiety. nih.gov This allows for the selective deprotection and subsequent attachment of different peptide chains at specific, addressable sites on the template. The use of Nα-Boc-Nε-Npys-L-lysine demonstrates the utility of this class of compounds as synthetic intermediates, enabling the controlled and site-specific assembly of intricate molecular architectures. nih.gov While this specific application uses the 3-nitro isomer, the underlying principle highlights the value of the 2-pyridinesulfenyl scaffold as a key precursor.
Furthermore, pyridine-containing structures are integral to the synthesis of various pharmacologically important molecules, including cephalosporin (B10832234) analogues, which are a critical class of β-lactam antibiotics. nih.govmdpi.comnih.gov The development of new synthetic methods to create novel cephalosporin derivatives often involves intermediates that can be functionalized to modify the antibiotic's properties. nih.gov
| Intermediate/Protecting Group | Synthetic Application | Purpose | Reference |
| Nα-Boc-Nε-Npys-L-lysine | Solid-Phase Peptide Synthesis (SPPS) of Template-Assembled Synthetic Peptides (TASPs) | Provides an orthogonal protecting group for the lysine ε-amino function, allowing for site-selective peptide attachment. | nih.gov |
| Cephalosporin Derivatives | Synthesis of Novel Antibiotic Analogues | Serve as precursors for chemical modification to produce new cephalosporins with potentially enhanced properties. | nih.govmdpi.comnih.gov |
Role in Derivatization for Enhanced Chromatographic Detection or Separation
Chemical derivatization is a technique used to modify an analyte to improve its chromatographic behavior, stability, and detectability. greyhoundchrom.commdpi.com Pyridine-containing compounds are well-established derivatization agents. While direct application of 2-[(4-Nitrobenzyl)sulfanyl]pyridine is not widely documented, its isomer, 4-(4-nitrobenzyl)pyridine (B86830) (4-NBP), is a classic reagent used for this purpose. greyhoundchrom.comnih.gov
4-NBP is employed to derivatize alkylating agents, converting them into derivatives with strong ultraviolet absorbance, which significantly enhances their detection by spectrophotometry or liquid chromatography (LC). greyhoundchrom.comnih.gov The principle involves the pyridine (B92270) nitrogen attacking the alkylating agent, followed by a rearrangement that produces a stable, highly conjugated, and therefore strongly absorbing chromophore. acs.org
Other pyridine-based reagents are also used to enhance LC-MS analysis. For example, 2-hydrazinopyridine (B147025) (HP) is used to derivatize carbonyl-containing metabolites, improving their stability and ionization efficiency for mass spectrometry detection. mdpi.comnih.gov Such derivatization strategies are critical for overcoming challenges in analyzing low-abundance metabolites or compounds that are difficult to ionize or separate chromatographically. mdpi.comnih.gov
| Derivatization Reagent | Target Functional Group/Analyte | Purpose of Derivatization | Detection Method | Reference |
| 4-(4-Nitrobenzyl)pyridine (Isomer) | Alkylating agents (e.g., melphalan) | Forms a stable chromophore for enhanced detection. | Spectrophotometry, LC-UV | greyhoundchrom.comnih.gov |
| 2-Hydrazinopyridine (HP) | Carbonyls (aldehydes, ketones) | Enhances stability and detectability for metabolomic studies. | LC-MS | mdpi.comnih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Pyridine | Hydroxyl, amino, carboxyl groups | Silylation to increase volatility and thermal stability. Pyridine acts as a catalyst. | GC-MS | researchgate.net |
Potential as Chromogenic or Indicator Compounds in Chemical Assays
The structural features of this compound, specifically the p-nitrobenzyl group, suggest its potential as a chromogenic or indicator compound. The nitro group is a strong electron-withdrawing group and a well-known chromophore.
This potential is exemplified by the established use of its isomer, 4-(4-nitrobenzyl)pyridine (4-NBP), as a chromogenic reagent in a widely used colorimetric assay for determining the concentration of alkylating agents. nih.govacs.org The reaction produces a brightly colored product whose absorbance can be measured to quantify the analyte. nih.gov
Future Research Directions and Perspectives
Development of Innovative Synthetic Methodologies
The synthesis of pyridyl sulfides, including 2-[(4-Nitrobenzyl)sulfanyl]pyridine, traditionally relies on established methods such as the nucleophilic substitution of a leaving group on the pyridine (B92270) ring with a thiol. However, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.
A primary area for development is the refinement of palladium-catalyzed cross-coupling reactions. While these methods are powerful, their application to sulfur-containing compounds can be challenging due to potential catalyst poisoning by the sulfur atom. nih.gov Research into novel ligand systems and reaction conditions that mitigate this issue is crucial. For instance, methods that achieve pyridyl-directed selective ortho-C–H functionalization from S-unprotected aryl pyridyl sulfides without sulfur oxidation represent a significant advancement. nih.govnih.gov These techniques could be adapted for the direct functionalization of the pyridine or benzyl (B1604629) rings of the target molecule, offering new pathways to derivatives.
Another promising avenue is the exploration of one-pot sequential reactions. Methodologies that combine multiple synthetic steps, such as the formation of the sulfide (B99878) linkage followed by in-situ functionalization, would enhance efficiency and reduce waste. organic-chemistry.org For example, a one-pot procedure for the direct conversion of functionalized 4-alkyl pyridines to the corresponding aryl picolyl sulfones has been reported, which circumvents the need for prior preparation of picolyl sulfides. nih.gov Adapting such strategies could streamline the synthesis of complex analogs of this compound.
Furthermore, investigating alternative synthetic routes that avoid harsh reagents or sensitive intermediates is a key goal. This could involve the use of microflow reactors to control reaction parameters with high precision or employing biocatalytic methods for specific bond formations. The development of synthetic routes starting from readily available precursors, such as the reaction between pyridyl-pyridinium halides and thiols, also warrants further investigation for creating diverse dipyridyl sulfides. researchgate.net
Advanced Spectroscopic and Structural Characterization Approaches
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing applications. While standard techniques like NMR and IR spectroscopy are essential, future research should employ more advanced methods for a deeper analysis.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. rsc.org While specific experimental data for the title compound is not widely published, predicted spectroscopic values can guide initial characterization efforts.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Values/Features |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Pyridine protons: ~7.0-8.5 ppm; Benzyl protons: ~4.5 ppm; Nitrobenzene protons: ~7.5 (d) and 8.2 (d) ppm. |
| ¹³C NMR | Chemical Shift (δ) | Pyridine carbons: ~120-158 ppm; Benzyl carbon: ~35-40 ppm; Nitrobenzene carbons: ~124-148 ppm. researchgate.net |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=N stretch: ~1590 cm⁻¹; Asymmetric NO₂ stretch: ~1520 cm⁻¹; Symmetric NO₂ stretch: ~1345 cm⁻¹. |
Note: These are predicted values based on known data for similar structural motifs and require experimental verification.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure. Obtaining a crystal structure of this compound would provide critical information on bond lengths, bond angles, and the molecule's conformation, including the dihedral angles between the aromatic rings. researchgate.netnih.gov This structural data is crucial for understanding intermolecular interactions in the solid state and for validating computational models. For instance, the crystal structure of related ruthenium(II) complexes with di-2-pyridyl sulfide (dps) revealed a twisted N,N-inside conformation for the dps ligand. rsc.org
Refined Computational Modeling for Predictive Chemistry and Reactivity
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone. Future research should leverage refined computational models to build a comprehensive in-silico profile of this compound.
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies for comparison with IR spectra, and predict NMR chemical shifts. researchgate.netdntb.gov.ua Such studies can also elucidate the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity and its potential role in electronic materials. researchgate.net
A particularly important application of computational modeling would be to investigate the reaction mechanisms of this compound. For example, DFT can be used to map the potential energy surfaces for various transformations, such as the palladium-catalyzed C-H functionalization of the pyridine ring or nucleophilic aromatic substitution reactions. acs.orgchemrxiv.org This can help in rationalizing observed regioselectivity and in optimizing reaction conditions. chemrxiv.org Furthermore, molecular electrostatic potential (MEP) surface analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua
Exploration of Novel Chemical Transformations and Reaction Pathways
The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations, allowing it to serve as a versatile building block in organic synthesis.
A significant area of future research is the selective functionalization of the molecule. The pyridine ring is known to direct ortho-C–H activation, and palladium-catalyzed oxidative halogenation of pyridyl sulfides has been shown to proceed efficiently without oxidizing the sulfur atom. nih.govnih.govacs.org This allows for the introduction of halogens (I, Br, Cl), which can then be used as handles for further modifications, such as Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. nih.gov
The reactivity of the other parts of the molecule should also be explored. The nitro group on the benzyl ring can be reduced to an amine, which can then be derivatized in numerous ways. The sulfide linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.govacs.org These oxidized derivatives have different electronic and steric properties and may exhibit unique reactivity; for example, picolyl sulfones are valuable intermediates in C-C bond-forming reactions. nih.gov
The methylene (B1212753) bridge between the sulfur and the nitrobenzyl group also represents a potential reaction site. Deprotonation at this position would generate a stabilized carbanion that could react with various electrophiles, offering a pathway for further molecular elaboration.
Expanding Applications in Specialized Organic and Analytical Domains
The structural features of this compound suggest potential applications in several specialized fields, which merit future investigation.
In the domain of analytical chemistry, the 4-nitrobenzyl moiety is a well-known chromogenic group used in the detection of alkylating agents. acs.org The parent compound, 4-(4-nitrobenzyl)pyridine (B86830), reacts with alkylating agents to produce a colored product, forming the basis of the "NBP test". acs.orgchemicalbook.com It is plausible that this compound could be developed as a novel colorimetric or fluorometric sensor for specific classes of analytes. Its utility as a spray reagent in thin-layer chromatography for detecting substances like herbicides has also been demonstrated for the 4-(4-nitrobenzyl)pyridine scaffold. nih.gov
In synthetic organic chemistry, the compound can serve as a valuable synthon. The pyridine and nitrobenzyl groups provide handles for diverse transformations, making it a useful precursor for constructing more complex heterocyclic systems. nih.gov The ability to undergo selective functionalization at multiple sites makes it an attractive building block for creating libraries of compounds for screening in drug discovery or materials science. Pyridine derivatives are ubiquitous in pharmaceuticals and functional materials, and new synthetic intermediates are always in demand. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
